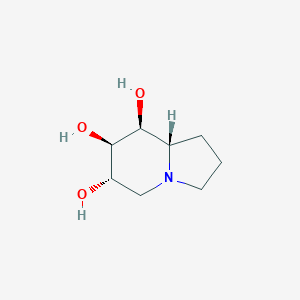

griseusin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

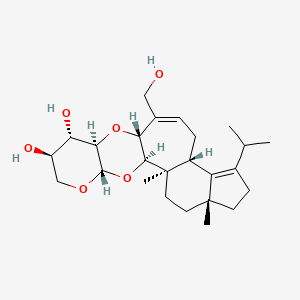

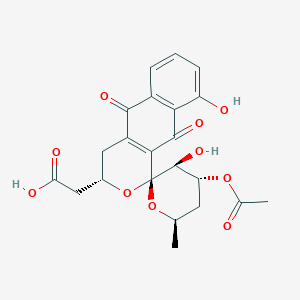

Griseusin B is a benzoisochromanequinone and a member of p-quinones. It has a role as a metabolite.

Applications De Recherche Scientifique

1. Antibiotic Properties

Griseusin B, along with Griseusin A, was first isolated from a strain of Streptomyces griseus and identified as antibiotics with a 5-hydroxy-1, 4-naphthoquinone chromophore. These compounds have shown activity against gram-positive bacteria (Tsuji et al., 1976).

2. Structural Analysis and Synthesis

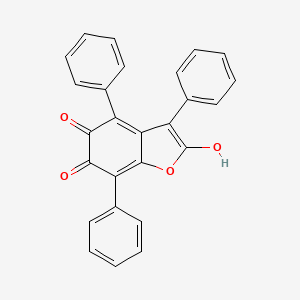

Griseusin B's structure has been a subject of interest due to its unique spiro-ring system fused with a juglone moiety. This has led to the development of synthetic methodologies to create the Griseusin B framework, aiding in the study of its properties and potential applications (Naysmith & Brimble, 2013).

3. Antitumor Activity

New derivatives of Griseusin B have been studied for their antitumor properties. For instance, 4'-dehydro-deacetylgriseusin A showed significant cytotoxic potency against various cancer cell lines, including mammary cancer and melanoma (He et al., 2007).

4. Computational Analysis of Absolute Configuration

The absolute configurations of several bioactive natural Griseusins, including Griseusin B, were investigated using computational methods. This research aids in understanding the molecular structure and potential reactivity of Griseusin B (Zhu et al., 2014).

5. Comparative Structural Analysis with Other Antibiotics

The structure of Griseusin B has been compared with other antibiotics like Auricin to understand their similarities and differences. This comparison helps in understanding the unique properties of Griseusin B and its potential as an antibiotic (Matulová et al., 2019).

6. Biosynthesis Gene Cluster Analysis

The gene cluster responsible for the biosynthesis of Griseusin B has been studied, providing insights into the genetic and enzymatic pathways involved in its production. This understanding could pave the way for biosynthetic production of Griseusin B and related compounds (Yu et al., 1994).

7. Cytotoxicity and Antibacterial Activity

Studies have demonstrated the strong cytotoxicity of Griseusin derivatives against human tumor cell lines and their antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) (Ding et al., 2012).

8. Enantioselective Synthesis and Bioactivity

The first enantioselective synthesis of Griseusin A and C, and the impact of the Griseusin tetrahydro-spiropyran ring on bioactivity, have been explored. This research contributes to the understanding of Griseusin B's mechanism of action and structure-activity relationships (Zhang et al., 2015).

9. Activation of Silent Biosynthetic Gene Clusters

Research on activating silent biosynthetic gene clusters for Griseusin production demonstrates the potential for discovering new compounds and understanding their biosynthesis. This could lead to the development of novel Griseusin B derivatives with improved properties (Beck et al., 2021).

10. Genome Analysis for Production Improvement

Genome sequencing and analysis of Streptomyces griseus, the microorganism producing Griseusin B, provide insights into the genetic basis for its production. Understanding the genome can aid in optimizing the production of Griseusin B for therapeutic purposes (Ohnishi et al., 2008).

Propriétés

Nom du produit |

griseusin B |

|---|---|

Formule moléculaire |

C22H22O10 |

Poids moléculaire |

446.4 g/mol |

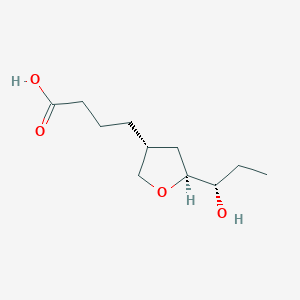

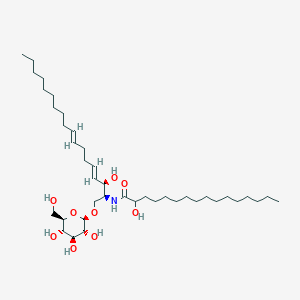

Nom IUPAC |

2-[(1R,3S,3'S,4'R,6'R)-4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl]acetic acid |

InChI |

InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26)/t9-,11+,15-,21+,22-/m1/s1 |

Clé InChI |

ZALAFWZWSLVCID-VXUQJGMHSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]([C@@H]([C@@]2(O1)C3=C(C[C@H](O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |

SMILES canonique |

CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |

Synonymes |

griseusin griseusin A griseusin B griseusin C griseusin F griseusin G griseusins |

Origine du produit |

United States |

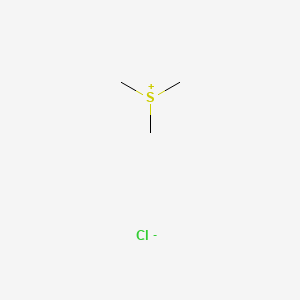

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2-methoxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1249056.png)

![(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249057.png)

![3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1249058.png)

![N-Ethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1249064.png)